molecular formula C6H7NO B1480479 4-Ethynylpyrrolidin-2-one CAS No. 2098062-96-3

4-Ethynylpyrrolidin-2-one

Cat. No.: B1480479
CAS No.: 2098062-96-3
M. Wt: 109.13 g/mol
InChI Key: VPFWRGMDQQGKOC-UHFFFAOYSA-N
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Description

4-Ethynylpyrrolidin-2-one is a useful research compound. Its molecular formula is C6H7NO and its molecular weight is 109.13 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-ethynylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-2-5-3-6(8)7-4-5/h1,5H,3-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFWRGMDQQGKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2098062-96-3
Record name 4-ethynylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biochemical Analysis

Biochemical Properties

4-Ethynylpyrrolidin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s ethynyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. For instance, this compound has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity. Additionally, the lactam ring of this compound can engage in hydrogen bonding with amino acid residues in proteins, influencing protein structure and function.

Biological Activity

4-Ethynylpyrrolidin-2-one is a compound of significant interest in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

This compound belongs to the pyrrolidine family, characterized by a five-membered ring containing nitrogen. The ethynyl group introduces unique reactivity that enhances its potential as a therapeutic agent. The general structure can be represented as follows:

C5H7N Pyrrolidin 2 one with ethynyl substituent \text{C}_5\text{H}_7\text{N}\quad \text{ Pyrrolidin 2 one with ethynyl substituent }

1. Antimicrobial Activity

Research indicates that derivatives of pyrrolidin-2-one, including this compound, exhibit notable antimicrobial properties. A study reported moderate antibacterial activity against Escherichia coli and Staphylococcus aureus, with inhibition zones measuring 17 mm and 15 mm, respectively . This suggests that the compound could serve as a basis for developing new antibiotics.

Microorganism Inhibition Zone (mm)
E. coli17
S. aureus15

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Compounds with similar structures have shown promise in inhibiting cell proliferation in lines such as HeLa and MCF-7. For instance, one derivative demonstrated an IC50 value of 3.82 µM against HeLa cells, indicating significant antiproliferative effects .

3. Cholinesterase Inhibition

Pyrrolidine derivatives are also known for their ability to inhibit cholinesterase enzymes, which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's disease. Studies have highlighted the potential of these compounds to enhance cognitive function through cholinergic mechanisms .

Case Study 1: Antibacterial Efficacy

A recent investigation synthesized several pyrrolidine derivatives and tested their antibacterial activity against multiple strains. Among these, this compound showed promising results comparable to established antibiotics like novobiocin, suggesting its viability as a lead compound for further development in antimicrobial therapies .

Case Study 2: Anticancer Properties

In vitro studies on various cancer cell lines revealed that this compound analogs exhibit potent anticancer activity. For example, one study found that a related compound inhibited cancer cell growth significantly more than standard treatments, highlighting the potential for these compounds in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethynylpyrrolidin-2-one
Reactant of Route 2
4-Ethynylpyrrolidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.